molecular formula C7H6BrF2N B1520502 5-Bromo-2,3-difluorobenzyl amine CAS No. 887585-92-4

5-Bromo-2,3-difluorobenzyl amine

Cat. No. B1520502
M. Wt: 222.03 g/mol
InChI Key: MXMVBKWCJOEYTR-UHFFFAOYSA-N
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Description

“5-Bromo-2,3-difluorobenzyl amine” is a chemical compound . It is used for experimental and research purposes . It is also used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “5-Bromo-2,3-difluorobenzyl amine” and similar compounds often involves reactions such as the Ugi four-component condensation reaction and the Suzuki Cross-Coupling Reaction .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2,3-difluorobenzyl amine” can be determined using various techniques such as X-ray powder diffraction analysis .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The free radical bromination of alkyl benzenes is one such reaction .


Physical And Chemical Properties Analysis

“5-Bromo-2,3-difluorobenzyl amine” is a crystalline compound . It is stable up to 290 °C with two-step degradation .

Scientific Research Applications

Selective Amination Catalysis

Selective amination of halopyridines and halobenzyl compounds, such as 5-bromo-2-chloropyridine, using palladium-Xantphos complexes, showcases an application of 5-Bromo-2,3-difluorobenzyl amine in catalytic processes. These reactions achieve high yields and chemoselectivity, offering pathways for synthesizing aminated derivatives for further applications in chemical synthesis and material science (Ji, Li, & Bunnelle, 2003).

Ligand Design and Functionalization

The synthesis of ligands with halobenzyl pendant arms, through transformations like carboethoxylation and subsequent reactions, demonstrates the utility of halobenzyl compounds in designing preorganized ligands for potential applications in biochemistry and material science. This approach aids in the rational design of ligands with specific functionalities and binding properties (Charbonnière, Weibel, & Ziessel, 2002).

Stereocontrol in Chemical Synthesis

The synthesis of dibenz[c,e]azepines with center-axis chirality, using methods such as Pd-catalyzed intramolecular direct arylation, demonstrates how halobenzyl compounds contribute to the development of stereocontrolled synthetic methods. Such approaches are valuable in the synthesis of chiral molecules, which have implications in pharmaceuticals and asymmetric catalysis (Balgobin et al., 2017).

Photolabile Groups in Biochemistry

The synthesis and application of photolabile carbene-generating labels, starting from halobenzyl compounds, serve as a tool in biochemistry for the study of dynamic processes within biological systems. These compounds, upon irradiation, release carbenes that can be used for transient modification of biomolecules, providing insights into molecular interactions and functions (Nassal, 1983).

Radical Cyclization Reactions

The development of tin-free hydrodehalogenation and reductive radical cyclization reactions showcases the role of halobenzyl compounds in facilitating efficient synthesis of cyclic structures. Such reactions are significant in organic synthesis, providing access to various cyclic and acyclic compounds with potential applications in medicinal chemistry and material science (Vaillard, Postigo, & Rossi, 2004).

Safety And Hazards

When handling “5-Bromo-2,3-difluorobenzyl amine”, it is advised to use personal protective equipment and avoid breathing vapors, mist, or gas .

Future Directions

The future directions of “5-Bromo-2,3-difluorobenzyl amine” could involve its use in the synthesis of novel compounds via reactions such as the Suzuki Cross-Coupling Reaction . It could also be used in the development of new drugs and treatments .

properties

IUPAC Name

(5-bromo-2,3-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMVBKWCJOEYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-difluorobenzyl amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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